molecular formula C20H23NO6S B5773805 Diethyl 3-methyl-5-(((2-methylphenoxy)acetyl)amino)-2,4-thiophenedicarboxylate CAS No. 6049-16-7

Diethyl 3-methyl-5-(((2-methylphenoxy)acetyl)amino)-2,4-thiophenedicarboxylate

Cat. No.: B5773805
CAS No.: 6049-16-7
M. Wt: 405.5 g/mol
InChI Key: PELDXBUWCVTIIK-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-5-(((2-methylphenoxy)acetyl)amino)-2,4-thiophenedicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 3-methyl-5-(((2-methylphenoxy)acetyl)amino)-2,4-thiophenedicarboxylate typically involves multi-step organic reactions. One common method includes the acylation of 2-methylphenol with acetic anhydride to form 2-methylphenoxyacetyl chloride. This intermediate is then reacted with 3-methyl-2,4-thiophenedicarboxylate under controlled conditions to yield the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatography techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Diethyl 3-methyl-5-(((2-methylphenoxy)acetyl)amino)-2,4-thiophenedicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Diethyl 2,4-thiophenedicarboxylate: A simpler thiophene derivative with similar core structure but lacking the phenoxyacetyl and amino groups.

    Methyl 3-methyl-2,4-thiophenedicarboxylate: Another related compound with a methyl ester group instead of the diethyl ester.

Uniqueness: Diethyl 3-methyl-5-(((2-methylphenoxy)acetyl)amino)-2,4-thiophenedicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxyacetyl and amino groups enhances its potential for diverse applications, making it a valuable compound for research and development.

Properties

IUPAC Name

diethyl 3-methyl-5-[[2-(2-methylphenoxy)acetyl]amino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6S/c1-5-25-19(23)16-13(4)17(20(24)26-6-2)28-18(16)21-15(22)11-27-14-10-8-7-9-12(14)3/h7-10H,5-6,11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELDXBUWCVTIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)COC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359716
Record name ST026767
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6049-16-7
Record name ST026767
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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